Cas no 886923-35-9 (2-4-(ethanesulfonyl)benzamido-4,5-dimethylthiophene-3-carboxamide)

2-4-(ethanesulfonyl)benzamido-4,5-dimethylthiophene-3-carboxamide 化学的及び物理的性質
名前と識別子
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- 2-[(4-ethylsulfonylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide
- 2-4-(ethanesulfonyl)benzamido-4,5-dimethylthiophene-3-carboxamide
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- インチ: 1S/C16H18N2O4S2/c1-4-24(21,22)12-7-5-11(6-8-12)15(20)18-16-13(14(17)19)9(2)10(3)23-16/h5-8H,4H2,1-3H3,(H2,17,19)(H,18,20)
- InChIKey: LIDICFKONGSDJC-UHFFFAOYSA-N
- ほほえんだ: C1(NC(=O)C2=CC=C(S(CC)(=O)=O)C=C2)SC(C)=C(C)C=1C(N)=O
2-4-(ethanesulfonyl)benzamido-4,5-dimethylthiophene-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2648-0898-2mg |
2-[4-(ethanesulfonyl)benzamido]-4,5-dimethylthiophene-3-carboxamide |
886923-35-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2648-0898-30mg |
2-[4-(ethanesulfonyl)benzamido]-4,5-dimethylthiophene-3-carboxamide |
886923-35-9 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2648-0898-75mg |
2-[4-(ethanesulfonyl)benzamido]-4,5-dimethylthiophene-3-carboxamide |
886923-35-9 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2648-0898-5mg |
2-[4-(ethanesulfonyl)benzamido]-4,5-dimethylthiophene-3-carboxamide |
886923-35-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2648-0898-2μmol |
2-[4-(ethanesulfonyl)benzamido]-4,5-dimethylthiophene-3-carboxamide |
886923-35-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2648-0898-3mg |
2-[4-(ethanesulfonyl)benzamido]-4,5-dimethylthiophene-3-carboxamide |
886923-35-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2648-0898-100mg |
2-[4-(ethanesulfonyl)benzamido]-4,5-dimethylthiophene-3-carboxamide |
886923-35-9 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2648-0898-40mg |
2-[4-(ethanesulfonyl)benzamido]-4,5-dimethylthiophene-3-carboxamide |
886923-35-9 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2648-0898-1mg |
2-[4-(ethanesulfonyl)benzamido]-4,5-dimethylthiophene-3-carboxamide |
886923-35-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2648-0898-50mg |
2-[4-(ethanesulfonyl)benzamido]-4,5-dimethylthiophene-3-carboxamide |
886923-35-9 | 90%+ | 50mg |
$160.0 | 2023-05-16 |
2-4-(ethanesulfonyl)benzamido-4,5-dimethylthiophene-3-carboxamide 関連文献
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
2-4-(ethanesulfonyl)benzamido-4,5-dimethylthiophene-3-carboxamideに関する追加情報
Introduction to 2-4-(ethanesulfonyl)benzamido-4,5-dimethylthiophene-3-carboxamide (CAS No. 886923-35-9)
2-4-(ethanesulfonyl)benzamido-4,5-dimethylthiophene-3-carboxamide (CAS No. 886923-35-9) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiophene derivatives and is characterized by its unique structural features, which include a thiophene ring, an amide group, and an ethanesulfonyl substituent. These structural elements contribute to its biological activity and make it a promising candidate for various pharmaceutical developments.
The 2-4-(ethanesulfonyl)benzamido-4,5-dimethylthiophene-3-carboxamide molecule has been extensively studied for its potential as an inhibitor of specific enzymes and receptors. Recent research has highlighted its efficacy in modulating the activity of enzymes involved in inflammatory pathways, making it a potential candidate for the treatment of inflammatory diseases. Additionally, its ability to interact with specific protein targets has led to investigations into its use as an anticancer agent.
In the context of in vitro studies, 2-4-(ethanesulfonyl)benzamido-4,5-dimethylthiophene-3-carboxamide has demonstrated significant inhibitory effects on key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play crucial roles in the production of pro-inflammatory mediators, and their inhibition can lead to reduced inflammation and associated symptoms. The compound's selective inhibition of these enzymes suggests that it may have fewer side effects compared to non-selective inhibitors currently available in the market.
Furthermore, in vivo studies have shown that 2-4-(ethanesulfonyl)benzamido-4,5-dimethylthiophene-3-carboxamide exhibits promising anti-inflammatory properties in animal models of inflammation. For instance, in a study using a murine model of carrageenan-induced paw edema, treatment with this compound resulted in a significant reduction in paw swelling and inflammatory markers. These findings underscore the potential of 2-4-(ethanesulfonyl)benzamido-4,5-dimethylthiophene-3-carboxamide as a therapeutic agent for inflammatory conditions.
Beyond its anti-inflammatory properties, 2-4-(ethanesulfonyl)benzamido-4,5-dimethylthiophene-3-carboxamide has also been investigated for its anticancer potential. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of signaling pathways that regulate cell survival and proliferation. Specifically, 2-4-(ethanesulfonyl)benzamido-4,5-dimethylthiophene-3-carboxamide has been found to inhibit the activation of key kinases such as AKT and ERK, which are often dysregulated in cancer cells.
The pharmacokinetic properties of 2-4-(ethanesulfonyl)benzamido-4,5-dimethylthiophene-3-carboxamide have also been evaluated to ensure its suitability for therapeutic use. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is well-absorbed orally and has a reasonable half-life, which supports its potential for once-daily dosing regimens. Additionally, it shows low toxicity in preclinical models, further enhancing its safety profile.
In conclusion, 2-4-(ethanesulfonyl)benzamido-4,5-dimethylthiophene-3-carboxamide (CAS No. 886923-35-9) is a promising compound with diverse therapeutic applications. Its unique chemical structure and biological activities make it a valuable candidate for further development in the fields of anti-inflammatory and anticancer therapies. Ongoing research continues to explore its full potential and optimize its use in clinical settings.
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